Dibenzyl phenyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

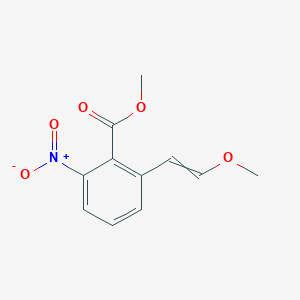

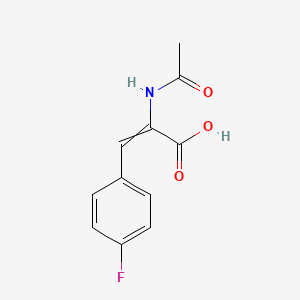

Dibenzyl phenyl phosphate is a chemical compound with the molecular formula C20H19O4P . It is used in various chemical reactions, particularly in the synthesis of benzyl phosphonates .

Synthesis Analysis

The synthesis of benzyl phosphonates, which includes dibenzyl phenyl phosphate, can be achieved using a catalytic system of KI/K2CO3 and PEG-400 as a benign solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products .Molecular Structure Analysis

The molecular structure of dibenzyl phenyl phosphate consists of 20 carbon atoms, 19 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact mass of the molecule is 354.102081 Da .Chemical Reactions Analysis

Dibenzyl phenyl phosphate is involved in various chemical reactions. For instance, it is used in the synthesis of benzyl phosphonates, a reaction that involves the use of KI/K2CO3 as a catalytic system and PEG-400 as a solvent .Physical And Chemical Properties Analysis

Dibenzyl phenyl phosphate has a molecular weight of 359.4 g/mol . It is a clear colorless to yellow liquid . The compound is soluble in DMSO, Methanol, and reacts with water .科学研究应用

Chemical Synthesis

- Synthesis of CMP-N-acetylneuraminate: Dibenzyl phosphate has been used in the synthesis of CMP-Neu-5-Ac, a sialyl donor, demonstrating its role in complex chemical syntheses (Martin & Schmidt, 1993).

Enzyme Inactivation

- Suicide Inactivation of Enzymes: It was shown to be involved in the synthesis of a compound that inactivates human prostatic acid phosphatase and SHP protein tyrosine phosphatase (Wang et al., 1994).

Environmental Monitoring

- Lead-Selective Membrane Electrode: Dibenzyl phosphate was used to create a lead-selective membrane electrode, demonstrating its utility in environmental monitoring (Xu & Katsu, 1999).

Stability Studies

- Stability Study in Peptide Synthesis: Its stability under various acid conditions was examined, which is crucial in peptide synthesis (Perich et al., 1991).

Catalysis

- Catalyzed Enantioselective Amination: Dibenzyl phosphate was involved in the catalyzed enantioselective amination of certain compounds, highlighting its role in catalysis (Liu et al., 2020).

Glycosyl Phosphate Synthesis

- Synthesis of Glycosyl Phosphites and Phosphates: It's used in the efficient synthesis of glycosyl phosphites and phosphates, important in the development of sugar nucleotides and glycosides (Sim et al., 1993).

Organic Synthesis

Regioselective Ring Opening

Dibenzyl phosphate was used for regioselective ring opening in the synthesis of dihydroxyacetone phosphate, a key molecule in organic synthesis (Meyer et al., 2006).

Synthesis of Phosphatidic Acids

Its application in the synthesis of mixed-diacyl phosphatidic acids showcases its importance in bioorganic chemistry (Andringa et al., 2022).

Synthesis of Nucleotides

Dibenzyl phosphate played a role in the preparation of modified nucleotides for DNA sequencing (Rasolonjatovo et al., 1997).

安全和危害

未来方向

属性

IUPAC Name |

dibenzyl phenyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDFVXRUESNVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl phenyl phosphate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)